N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound featuring a pyrazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling.
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Preparation of Pyrazole Intermediate
Starting Materials: Ethyl acetoacetate, hydrazine hydrate, and methyl iodide.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form 1-ethyl-5-methyl-1H-pyrazole.
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Preparation of Pyridine Intermediate
Starting Materials: 4-methoxybenzaldehyde, malononitrile, and ammonium acetate.
Reaction Conditions: The reaction is conducted in acetic acid under reflux to form 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine.
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Coupling Reaction
Starting Materials: The pyrazole and pyridine intermediates.
Reaction Conditions: The coupling is typically performed using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has shown potential as an enzyme inhibitor. It can be used to study enzyme kinetics and inhibition mechanisms.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It may act as an anti-inflammatory, anti-cancer, or anti-microbial agent, depending on its interaction with biological targets.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
Compared to similar compounds, N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H22N6O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-3-yl)-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O2/c1-5-27-13(2)10-19(25-27)24-21(28)16-11-18(14-6-8-15(29-4)9-7-14)23-20-17(16)12-22-26(20)3/h6-12H,5H2,1-4H3,(H,24,25,28) |
InChI Key |
OPBXVRVROZDJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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